beta-Amyloid (1-43)
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Overview
Description
Beta-Amyloid (1-43) is a peptide consisting of 43 amino acids derived from the amyloid precursor protein. It is a significant component of amyloid plaques found in the brains of individuals with Alzheimer’s disease. The accumulation and aggregation of beta-Amyloid peptides are believed to play a crucial role in the pathogenesis of Alzheimer’s disease, leading to neurodegeneration and cognitive decline .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-Amyloid (1-43) typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Preparation: The resin is functionalized with a suitable linker to facilitate peptide chain elongation.
Amino Acid Coupling: Each amino acid is activated using reagents such as benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) and coupled to the growing peptide chain.
Deprotection: After each coupling step, the protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage and Purification: Once the peptide chain is complete, it is cleaved from the resin and purified using high-performance liquid chromatography.
Industrial Production Methods
Industrial production of beta-Amyloid (1-43) follows similar principles but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. The use of high-throughput purification techniques ensures the production of high-purity peptides suitable for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
Beta-Amyloid (1-43) undergoes various chemical reactions, including:
Aggregation: The peptide can aggregate to form oligomers and fibrils, which are associated with its neurotoxic effects.
Oxidation: Oxidative modifications can occur, leading to the formation of reactive oxygen species and further aggregation.
Proteolysis: Enzymatic cleavage by proteases can generate shorter peptide fragments.
Common Reagents and Conditions
Aggregation: Aggregation is typically induced under physiological conditions, such as neutral pH and the presence of metal ions like zinc and copper.
Oxidation: Oxidative reactions can be facilitated by the presence of hydrogen peroxide or other reactive oxygen species.
Proteolysis: Proteolytic cleavage is mediated by enzymes such as beta-secretase and gamma-secretase.
Major Products Formed
Oligomers and Fibrils: Aggregation leads to the formation of soluble oligomers and insoluble fibrils.
Oxidized Peptides: Oxidative modifications result in the formation of oxidized peptide species.
Cleaved Fragments: Proteolysis generates shorter peptide fragments with varying biological activities.
Scientific Research Applications
Beta-Amyloid (1-43) has numerous applications in scientific research:
Chemistry: It is used to study peptide aggregation and the development of aggregation inhibitors.
Biology: Researchers investigate its role in cellular processes and its interactions with other biomolecules.
Medicine: It serves as a target for developing therapeutic agents for Alzheimer’s disease. Studies focus on understanding its neurotoxic effects and identifying potential drug candidates.
Industry: Beta-Amyloid (1-43) is utilized in the development of diagnostic tools and assays for Alzheimer’s disease research
Mechanism of Action
Beta-Amyloid (1-43) exerts its effects through several mechanisms:
Aggregation and Plaque Formation: The peptide aggregates to form amyloid plaques, which disrupt neuronal function and lead to cell death.
Oxidative Stress: It induces oxidative stress by generating reactive oxygen species, contributing to neuronal damage.
Synaptic Dysfunction: Beta-Amyloid (1-43) interferes with synaptic signaling, leading to cognitive impairment.
Inflammation: The peptide activates microglia and astrocytes, triggering inflammatory responses that exacerbate neurodegeneration
Comparison with Similar Compounds
Similar Compounds
Beta-Amyloid (1-40): A shorter peptide variant that also forms amyloid plaques but is less prone to aggregation compared to beta-Amyloid (1-43).
Beta-Amyloid (1-42): Another variant that is highly prone to aggregation and is commonly studied in Alzheimer’s disease research.
Tau Protein: A microtubule-associated protein that forms neurofibrillary tangles in Alzheimer’s disease
Uniqueness of Beta-Amyloid (1-43)
Beta-Amyloid (1-43) is unique due to its specific amino acid sequence and its propensity to form highly neurotoxic aggregates. Its longer length compared to beta-Amyloid (1-40) and beta-Amyloid (1-42) may contribute to its distinct aggregation properties and biological effects .
Properties
IUPAC Name |
2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[6-amino-2-[[4-amino-2-[[2-[[2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]-3-hydroxybutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C86H150N22O27S/c1-21-45(14)68(106-85(133)70(47(16)23-3)105-72(120)48(17)94-59(114)36-90-74(122)51(26-24-25-30-87)98-77(125)54(33-56(88)111)100-78(126)55(39-109)97-61(116)38-92-79(127)64(41(6)7)101-57(112)27-28-63(118)119)81(129)93-37-60(115)96-53(32-40(4)5)76(124)99-52(29-31-136-20)75(123)103-65(42(8)9)80(128)91-34-58(113)89-35-62(117)102-66(43(10)11)82(130)104-67(44(12)13)83(131)107-69(46(15)22-2)84(132)95-49(18)73(121)108-71(50(19)110)86(134)135/h40-55,64-71,109-110H,21-39,87H2,1-20H3,(H2,88,111)(H,89,113)(H,90,122)(H,91,128)(H,92,127)(H,93,129)(H,94,114)(H,95,132)(H,96,115)(H,97,116)(H,98,125)(H,99,124)(H,100,126)(H,101,112)(H,102,117)(H,103,123)(H,104,130)(H,105,120)(H,106,133)(H,107,131)(H,108,121)(H,118,119)(H,134,135) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJNSYPWMXQDNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C86H150N22O27S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1956.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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